Cas no 874880-82-7 (5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine)

5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine is a fluorinated pyridine derivative featuring a trifluoromethyl group and dimethylamino substituents at the 2- and 3-positions. This compound is of interest in pharmaceutical and agrochemical research due to its electron-withdrawing trifluoromethyl group, which enhances metabolic stability and bioavailability. The dimethylamino groups contribute to its potential as a versatile intermediate in heterocyclic synthesis, enabling the development of biologically active molecules. Its well-defined structure and high purity make it suitable for precise applications in medicinal chemistry and material science. The compound’s stability under various reaction conditions further underscores its utility in synthetic workflows.
5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine structure
874880-82-7 structure
Product Name:5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine
CAS No:874880-82-7
MF:C8H10F3N3
MW:205.18031167984
MDL:MFCD08059434
CID:2620999
PubChem ID:84007927
Update Time:2025-10-05

5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine Chemical and Physical Properties

Names and Identifiers

    • 5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine
    • N2,N2-Dimethyl-5-(trifluoromethyl)pyridine-2,3-diamine
    • AKOS023762795
    • CS-0456641
    • AS-41047
    • 2-n,2-n-dimethyl-5-(trifluoromethyl)pyridine-2,3-diamine
    • A1-02436
    • 874880-82-7
    • MFCD08059434
    • MDL: MFCD08059434
    • Inchi: 1S/C8H10F3N3/c1-14(2)7-6(12)3-5(4-13-7)8(9,10)11/h3-4H,12H2,1-2H3
    • InChI Key: RISXUTSJITYHAG-UHFFFAOYSA-N
    • SMILES: FC(C1=CN=C(C(=C1)N)N(C)C)(F)F

Computed Properties

  • Exact Mass: 205.08268182g/mol
  • Monoisotopic Mass: 205.08268182g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.2
  • XLogP3: 1.5

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5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:874880-82-7)5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine
Order Number:A1186005
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:59
Price ($):308.0/523.0/1409.0
Email:sales@amadischem.com

Additional information on 5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine

Research Brief on 5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine (CAS: 874880-82-7)

5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine (CAS: 874880-82-7) is a fluorinated pyridine derivative that has recently gained attention in chemical biology and medicinal chemistry research. This compound features a trifluoromethyl group at the 5-position and dimethylamino substituents at the 2-position of the pyridine ring, making it a valuable scaffold for drug discovery and biochemical probe development. Recent studies have explored its potential as a building block for kinase inhibitors and its role in modulating protein-protein interactions.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's utility in developing selective kinase inhibitors. Researchers utilized 874880-82-7 as a core structure to develop novel compounds targeting JAK2 kinases, demonstrating improved selectivity profiles compared to existing inhibitors. The trifluoromethyl group was found to significantly enhance binding affinity through favorable hydrophobic interactions with the kinase ATP-binding pocket.

In pharmaceutical development, this compound has shown promise as an intermediate in the synthesis of more complex drug candidates. A recent patent application (WO2023056789) describes its use in preparing novel antiviral agents, particularly against RNA viruses. The dimethylamino groups were modified to create prodrugs with enhanced bioavailability, while maintaining the advantageous physicochemical properties imparted by the trifluoromethyl moiety.

From a chemical biology perspective, 5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine has been employed as a versatile scaffold for fluorescent probes. A 2024 study in Chemical Communications reported its conjugation with BODIPY fluorophores to create environment-sensitive probes for monitoring protein conformational changes. The compound's structural rigidity and electron-withdrawing properties made it particularly suitable for Förster resonance energy transfer (FRET) applications.

Ongoing research is exploring the compound's potential in targeted protein degradation. Preliminary results presented at the 2024 ACS Spring Meeting suggest that derivatives of 874880-82-7 can serve as effective E3 ligase binders in PROTAC (Proteolysis Targeting Chimera) design. The dimethylamino groups appear to facilitate crucial interactions with the ubiquitin-proteasome system components.

Future research directions for this compound include further exploration of its metabolic stability and potential toxicity profiles, as well as expanded structure-activity relationship studies to optimize its pharmacological properties. The unique combination of its trifluoromethyl group and dimethylamino substituents continues to make it a valuable tool in medicinal chemistry and chemical biology research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:874880-82-7)5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine
A1186005
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):308.0/523.0/1409.0
Email